

Introduction: Navigating the Chemistry of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Iodo-6-methoxypyridazine**

Cat. No.: **B107417**

[Get Quote](#)

3-Iodo-6-methoxypyridazine is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridazine ring functionalized with both an iodo and a methoxy group, makes it a versatile and highly valuable building block for the synthesis of more complex, biologically active molecules. The presence of the iodine atom is particularly strategic, as it serves as a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Heck cross-coupling reactions.^[1] This reactivity is fundamental to its role in drug discovery, enabling the construction of novel compounds with potential therapeutic applications.

However, the very features that make **3-Iodo-6-methoxypyridazine** a powerful synthetic tool also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. As a halogenated organic compound, it must be handled with the assumption of toxicity and irritant properties.^[1] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling, storage, and emergency management of **3-Iodo-6-methoxypyridazine**, grounding every recommendation in established safety principles to ensure a secure laboratory environment.

Section 1: Hazard Identification and Classification

A foundational element of laboratory safety is a clear understanding of a chemical's intrinsic hazards. While specific toxicological data for **3-Iodo-6-methoxypyridazine** is not extensively published, a reliable hazard assessment can be constructed by examining data from

structurally analogous compounds, such as other halogenated pyridazines and aminopyridazines.[2][3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the standard for communicating these hazards.

The primary concerns associated with compounds of this class are acute toxicity, skin and eye irritation, and respiratory tract irritation if inhaled as a dust or aerosol.[3][4][5]

GHS Hazard Classification Summary

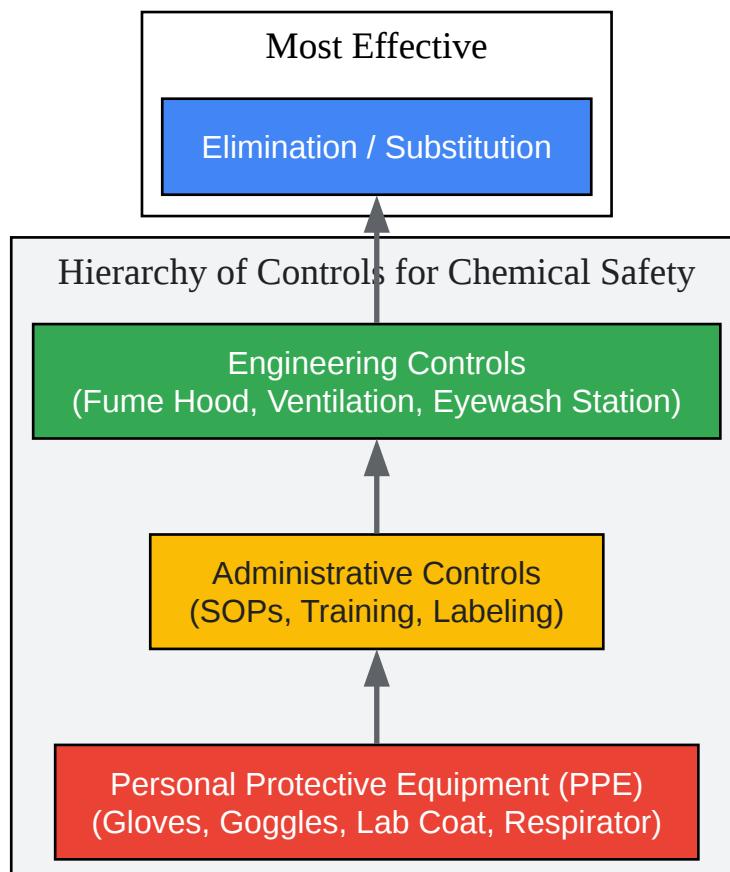
The probable GHS classification for **3-Iodo-6-methoxypyridazine** is summarized below. This assessment is based on the hazard profiles of similar chemical structures and serves as a conservative guideline for safe handling.

Hazard Class	Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral (Category 4)		Warning	H302: Harmful if swallowed.[4]
Skin Corrosion/Irritation (Category 2)		Warning	H315: Causes skin irritation.[2][4]
Serious Eye Damage/Irritation (Category 2A)		Warning	H319: Causes serious eye irritation.[2][4]
Specific Target Organ Toxicity, Single Exposure (Category 3)		Warning	H335: May cause respiratory irritation.[2][4]

Causality Behind the Hazards:

- H302 (Harmful if swallowed): Ingestion can lead to systemic toxic effects.
- H315 (Causes skin irritation): Direct contact with the skin can cause local redness, inflammation, or dermatitis.[2][3]

- H319 (Causes serious eye irritation): The compound can cause significant, potentially damaging, irritation upon contact with eye tissue.[2][3]
- H335 (May cause respiratory irritation): Inhalation of the dust can irritate the mucous membranes and the upper respiratory tract, leading to coughing and discomfort.[2]


Physical and Chemical Properties

Understanding the physical state and properties of a chemical is crucial for anticipating its behavior during handling and in the event of a spill.

Property	Value
CAS Number	17321-35-6[6][7]
Molecular Formula	C ₅ H ₅ IN ₂ O[7]
Molecular Weight	236.01 g/mol [7]
Appearance	Solid (Likely a white to off-white or crystalline powder)[8]
Melting Point	Data not consistently available; related compounds have melting points in the range of 90-155 °C.[8]
Boiling Point	Data not available; likely to decompose at high temperatures.
Solubility	Data not widely available; likely soluble in organic solvents.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

The cornerstone of chemical safety lies in a multi-layered approach to minimizing exposure. This follows the "Hierarchy of Controls," which prioritizes engineering and administrative controls over personal protective equipment. PPE should be considered the final barrier between the researcher and the chemical hazard.[9]

[Click to download full resolution via product page](#)

A diagram illustrating the hierarchy of safety controls.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the worker and are the most effective way to manage exposure.

- Fume Hood: All weighing, transferring, and reaction setup involving **3-Iodo-6-methoxypyridazine** must be conducted inside a certified chemical fume hood to prevent the inhalation of dust and vapors.[\[1\]](#)
- Ventilation: The laboratory must be equipped with adequate general ventilation to ensure air quality and prevent the accumulation of chemical vapors.[\[2\]](#)
- Emergency Equipment: A safety shower and an eyewash station must be readily accessible and unobstructed in the immediate vicinity of where the chemical is handled.[\[5\]](#)

Personal Protective Equipment (PPE): The Essential Barrier

PPE is mandatory when handling **3-Iodo-6-methoxypyridazine**. The selection of appropriate PPE is critical for preventing skin, eye, and respiratory contact.[5][8]

- Eye and Face Protection:
 - Minimum Requirement: Chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards are required at all times.[5][10]
 - Enhanced Protection: When there is a significant risk of splashing (e.g., during reaction workup or transfer of solutions), a face shield should be worn in addition to safety goggles. [11]
- Hand Protection:
 - Material: Chemically resistant gloves (e.g., nitrile) must be worn.[11] The thickness of the glove can influence protection levels, but dexterity is also a factor.[11]
 - Protocol: Gloves must be inspected for tears or holes before use.[12] Contaminated gloves should be removed promptly using the proper technique to avoid skin contact, and hands should be washed thoroughly afterward.[12] For extended operations, consider double-gloving.
- Skin and Body Protection:
 - Lab Coat: A flame-resistant lab coat with long sleeves is mandatory. Cloth lab coats or scrubs do not offer adequate protection.[9]
 - Additional Protection: For handling larger quantities or in situations with a high risk of spillage, impervious clothing or an apron may be necessary.[5] Closed-toe shoes are required in all laboratory settings.
- Respiratory Protection:

- Standard Operations: When handled exclusively within a fume hood, respiratory protection is typically not required.
- Emergency or High-Risk Scenarios: If ventilation is inadequate or if dust is generated outside of a fume hood (e.g., during a large spill cleanup), a full-face respirator with appropriate particulate filters should be used.[12]

Section 3: Protocols for Safe Handling and Storage

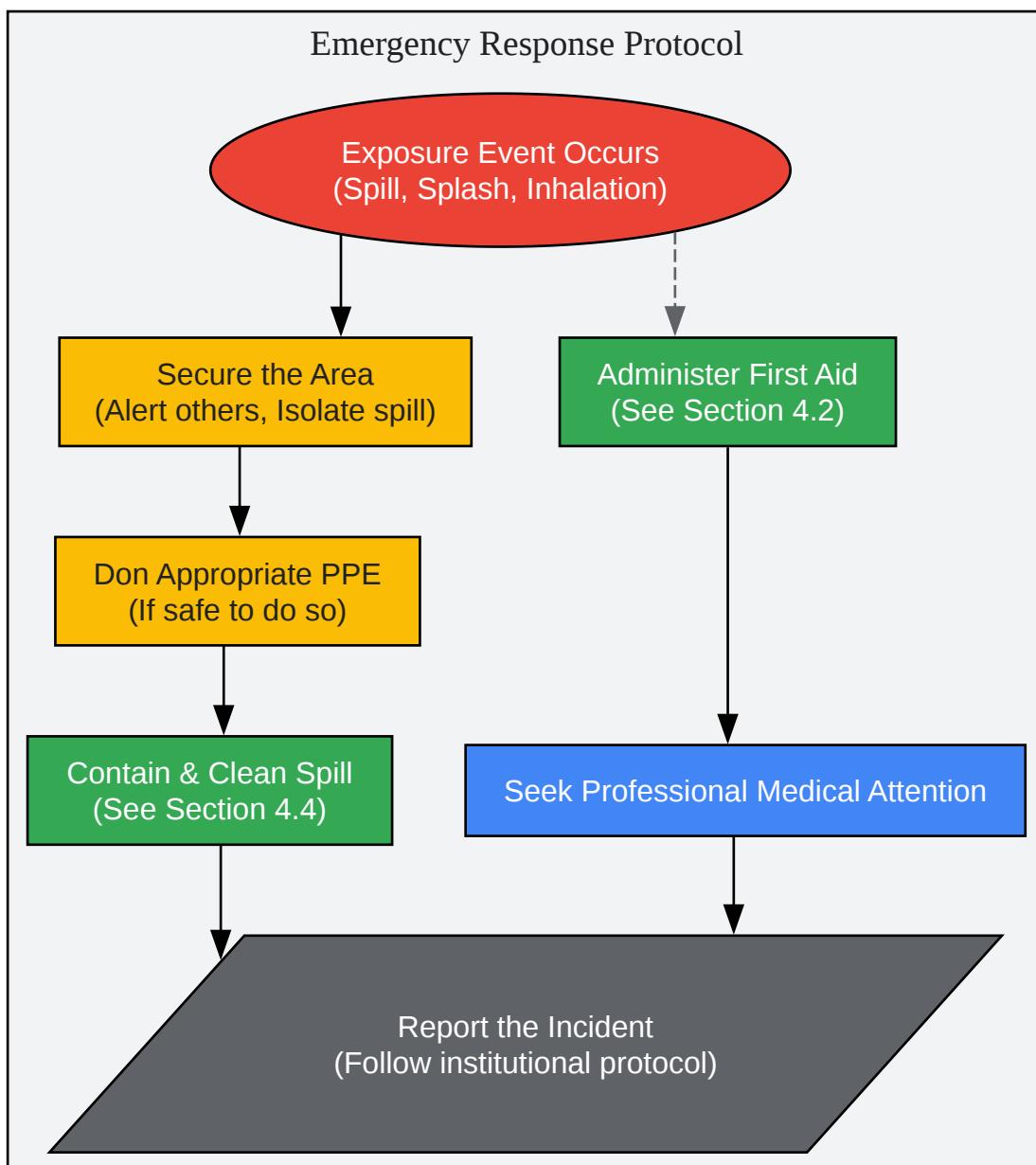
Adherence to standardized protocols is essential for minimizing risk. These procedures should be incorporated into all relevant Standard Operating Procedures (SOPs).

Step-by-Step Handling Protocol

- Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is donned correctly, and emergency equipment is accessible.
- Weighing and Transfer:
 - Conduct all weighing and transfers of the solid compound within the fume hood.
 - Use a spatula to carefully transfer the material. Avoid scooping actions that could generate airborne dust.
 - Weigh the compound onto a tared weigh boat or directly into the reaction vessel.
- Reaction Setup:
 - When adding the solid to a solvent, do so slowly to prevent splashing.
 - Ensure the reaction vessel is securely clamped and that any stirring is initiated smoothly.
- Hygiene:
 - Avoid all personal contact with the chemical.[10]
 - Do not eat, drink, or smoke in the laboratory.[5][8]

- After handling is complete, remove PPE and wash hands thoroughly with soap and water. [\[8\]](#)[\[10\]](#)
- Launder contaminated clothing separately before reuse. [\[10\]](#)

Storage Requirements


Proper storage is critical for maintaining the chemical's integrity and preventing accidental exposure or reaction.

- Container: Keep the container tightly closed when not in use. [\[2\]](#)[\[12\]](#)
- Location: Store in a cool, dry, and well-ventilated area designated for chemical storage. [\[2\]](#)[\[12\]](#)
- Incompatibilities: Store away from strong oxidizing agents and strong acids. [\[2\]](#)[\[13\]](#)
- Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard warnings.

Section 4: Emergency Procedures and First Aid

In the event of an emergency, a swift and informed response is critical. All personnel must be familiar with these procedures.

Emergency Response Workflow

[Click to download full resolution via product page](#)

A workflow for responding to chemical exposure incidents.

First Aid Measures

Immediate first aid can significantly reduce the severity of an injury.

- Inhalation: Move the affected person to fresh air at once.[\[14\]](#) If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was

ingested).[2][15] Seek immediate medical attention.[2]

- Skin Contact: Immediately remove contaminated clothing.[14] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[2][15] Seek medical attention if irritation develops or persists.[2]
- Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[2][14] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2][15]
- Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[2][13]
- Specific Hazards: Thermal decomposition can release hazardous and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and hydrogen iodide.[2][13] Containers may explode when heated.[13]
- Protective Equipment for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2]

Accidental Release Measures

- Personal Precautions: Evacuate unnecessary personnel from the area.[2] Ensure adequate ventilation. Do not breathe dust.[2] Wear the appropriate level of PPE as described in Section 2.2.
- Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[5]
- Containment and Cleanup:
 - For dry spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[2]

- Use cleanup procedures that minimize the generation of dust.[2][10]
- Once the material is collected, decontaminate the spill area and all tools used in the cleanup.
- Dispose of the waste in accordance with institutional and regulatory guidelines.

Section 5: Disposal Considerations

Chemical waste disposal is strictly regulated.

- Regulatory Compliance: All waste material containing **3-Iodo-6-methoxypyridazine** must be disposed of in accordance with all applicable federal, state, and local environmental regulations.
- Procedure: Dispose of contaminated waste and materials through a licensed and approved waste disposal company.[2][3] Do not dispose of it down the drain or with general laboratory trash.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 3-Iodo-6-methoxypyridazine | 17321-35-6 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pppmag.com [pppmag.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. americanchemistry.com [americanchemistry.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: Navigating the Chemistry of a Key Pharmaceutical Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107417#3-iodo-6-methoxypyridazine-safety-and-handling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com